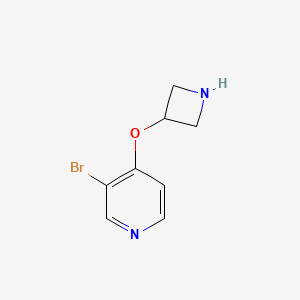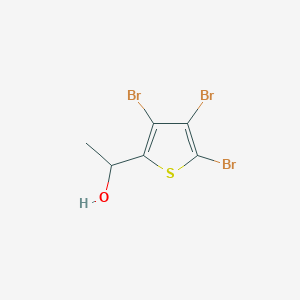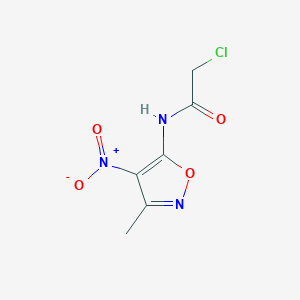![molecular formula C12H16N5O12P3 B12065744 [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Hidróxidos[(3-hidroxi-5-imidazo[2,1-f]purin-3-iloxolan-2-il)metoxi]fosforil] fosfono hidrógeno fosfato es un compuesto orgánico complejo que presenta una estructura única que combina anillos de imidazol y purina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [Hidróxidos[(3-hidroxi-5-imidazo[2,1-f]purin-3-iloxolan-2-il)metoxi]fosforil] fosfono hidrógeno fosfato típicamente implica síntesis orgánica de múltiples pasos. El proceso comienza con la preparación de los intermedios de imidazol y purina, seguidos de su acoplamiento a través de la química de fosforamidita. Las condiciones de reacción a menudo requieren disolventes anhidros y atmósfera inerte para evitar la hidrólisis y la oxidación de los intermedios sensibles.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar sintetizadores automatizados que pueden manejar la adición precisa de reactivos y el control de las condiciones de reacción. El uso de técnicas de alto rendimiento y métodos de purificación como la cromatografía líquida de alto rendimiento (HPLC) garantiza la producción de compuestos de alta pureza adecuados para aplicaciones de investigación y comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos de imidazol o purina, alterando potencialmente sus propiedades electrónicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden emplear en condiciones básicas para lograr la sustitución.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la sustitución puede introducir nuevos grupos funcionales, lo que mejora la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, [Hidróxidos[(3-hidroxi-5-imidazo[2,1-f]purin-3-iloxolan-2-il)metoxi]fosforil] fosfono hidrógeno fosfato se estudia por su posible papel en los procesos celulares. Puede actuar como una sonda para investigar las actividades enzimáticas y las vías metabólicas.
Medicina
Se están explorando las posibles aplicaciones terapéuticas del compuesto, particularmente en el desarrollo de agentes antivirales y anticancerígenos. Su capacidad para interactuar con los ácidos nucleicos lo convierte en un candidato prometedor para el diseño de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en electrónica y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de [Hidróxidos[(3-hidroxi-5-imidazo[2,1-f]purin-3-iloxolan-2-il)metoxi]fosforil] fosfono hidrógeno fosfato implica su interacción con objetivos moleculares específicos, como enzimas y ácidos nucleicos. El compuesto puede inhibir las actividades enzimáticas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Además, puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
Adenosín trifosfato (ATP): Comparte los grupos fosfato pero carece del anillo de imidazol.
Guanosín trifosfato (GTP): Estructura de purina similar pero diferentes grupos funcionales.
Citidina trifosfato (CTP): Contiene un anillo de pirimidina en lugar de un anillo de purina.
Singularidad
La singularidad de [Hidróxidos[(3-hidroxi-5-imidazo[2,1-f]purin-3-iloxolan-2-il)metoxi]fosforil] fosfono hidrógeno fosfato radica en sus anillos combinados de imidazol y purina, que confieren propiedades químicas y biológicas distintas. Esta estructura de doble anillo permite interacciones versátiles con varios objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H16N5O12P3 |
|---|---|
Peso molecular |
515.20 g/mol |
Nombre IUPAC |
[hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O12P3/c18-7-3-9(17-6-14-10-11-13-1-2-16(11)5-15-12(10)17)27-8(7)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-9,18H,3-4H2,(H,22,23)(H,24,25)(H2,19,20,21) |
Clave InChI |
OLJFCGDEGHURMU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)










